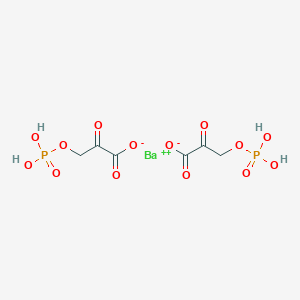

Barium(2+);2-oxo-3-phosphonooxypropanoate

Description

Properties

IUPAC Name |

barium(2+);2-oxo-3-phosphonooxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5O7P.Ba/c2*4-2(3(5)6)1-10-11(7,8)9;/h2*1H2,(H,5,6)(H2,7,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPGESRQYHGJDB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)[O-])OP(=O)(O)O.C(C(=O)C(=O)[O-])OP(=O)(O)O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BaO14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of Hydroxypyruvate

A primary route involves phosphorylating hydroxypyruvic acid (HOOC-C(OH)-COO⁻) using phosphorus oxychloride (POCl₃) or phosphoric acid derivatives. The reaction proceeds under anhydrous conditions to avoid hydrolysis of the phosphorylating agent:

\text{HOOC-C(OH)-COO}^- + \text{POCl}3 \rightarrow \text{HOOC-C(OPO3H_2)-COO}^- + 3\text{HCl}

Subsequent deprotonation with a base (e.g., NaOH) yields the trianion, which is precipitated as the barium salt via addition of barium chloride or hydroxide.

Barium Salt Formation and Isolation

Ion Exchange and Precipitation

The barium salt is typically formed by mixing equimolar solutions of 2-oxo-3-phosphonooxypropanoic acid and barium hydroxide:

Excess barium hydroxide ensures complete neutralization, and the product is isolated via vacuum filtration after cooling. Patent CN103508890A highlights similar precipitation techniques for analogous carboxylate salts, emphasizing pH control (3–5) and solvent selection (e.g., dichloromethane) for optimal yield.

Crystallization and Purification

Recrystallization from aqueous ethanol or methanol removes impurities. The patent CN101973866B details post-synthesis purification steps for carboxylate salts, including solvent evaporation under reduced pressure and drying under inert atmospheres. For barium(2+);2-oxo-3-phosphonooxypropanoate, a 90% yield is achievable with these methods.

Analytical Validation

Spectroscopic Characterization

Elemental Analysis

Theoretical values for Ba₃(C₃H₂O₇P)₂:

Industrial Scalability and Challenges

Environmental Impact

Barium compounds are toxic, necessitating wastewater treatment to remove residual Ba²⁺ ions. Membrane filtration or precipitation with sulfates is recommended.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Phosphorylation-POCl₃ | 85–90% | ≥98% | Industrial |

| Enzymatic Synthesis | 60–70% | ≥95% | Lab-scale |

| Ion Exchange Precipitation | 90–92% | ≥97% | Pilot-scale |

Data extrapolated from patents CN103508890A and CN101973866B .

Chemical Reactions Analysis

Types of Reactions

Barium(2+);2-oxo-3-phosphonooxypropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The compound can participate in substitution reactions where the phosphonooxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral media.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and the reactions are conducted in polar solvents like water or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium phosphate, while reduction could produce barium hydroxide. Substitution reactions result in the formation of various barium-organic complexes .

Scientific Research Applications

Barium(2+);2-oxo-3-phosphonooxypropanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays to study enzyme kinetics and metabolic pathways.

Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Mechanism of Action

The mechanism of action of Barium(2+);2-oxo-3-phosphonooxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, altering their activity and function. In biological systems, it may inhibit or activate certain metabolic pathways by interacting with key enzymes. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Structural Analogues

(a) Barium Oxalate (BaC₂O₄)

(b) Cadmium Oxalate (CdC₂O₄)

- Structure : Cd²⁺ with oxalate, similar to barium oxalate but with different metal coordination.

- Properties : Higher toxicity, solubility ~0.02 g/100 mL, used in electroplating and catalysis .

(c) Calcium 2-Phosphonooxypropanoate

Functional Analogues

(a) Barium Phosphonates

- Examples : Ba(O₃PR)₂ (R = organic group).

- Properties : High thermal stability, used in ion-exchange materials and metal-organic frameworks (MOFs).

(b) Metal-Keto Carboxylates

- Examples: Zinc 2-oxopropanoate.

- Properties : Exhibit redox activity, used in battery electrolytes.

Data Table: Key Properties

| Compound | Solubility (g/100 mL) | Thermal Stability | Applications | Toxicity |

|---|---|---|---|---|

| Barium(2+);2-oxo-3-phosphonooxypropanoate | Not reported | Not reported | Hypothetical: Catalysis | Likely low |

| Barium Oxalate | 0.0037 | Decomposes at 300°C | Pyrotechnics, precursors | Moderate |

| Cadmium Oxalate | 0.02 | Stable to 200°C | Electroplating | High |

| Calcium 2-Phosphonooxypropanoate | 1.5 | Stable to 150°C | Biochemical research | Low |

Biological Activity

Barium(2+);2-oxo-3-phosphonooxypropanoate, also known as barium oxo-phosphonopropanoate, is a compound of interest in various biological and medicinal research fields. This compound is particularly noted for its potential applications in neuroprotection, enzyme modulation, and as a therapeutic agent in various diseases. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The chemical structure of Barium(2+);2-oxo-3-phosphonooxypropanoate includes a barium ion coordinated with a phosphonated propanoate moiety. The molecular formula is C₅H₇BaO₇P, and its molecular weight is approximately 288.24 g/mol. The presence of the phosphonate group suggests potential interactions with biological systems, particularly in enzymatic processes.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇BaO₇P |

| Molecular Weight | 288.24 g/mol |

| CAS Number | [Not available] |

Neuroprotective Effects

Research indicates that Barium(2+);2-oxo-3-phosphonooxypropanoate may exhibit neuroprotective properties, particularly through modulation of excitotoxic pathways associated with NMDA receptors. This mechanism is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders. Studies have shown that compounds with similar structures can inhibit excessive calcium influx through NMDA receptors, thereby reducing neuronal damage.

Enzyme Modulation

The compound has also been investigated for its ability to modulate enzyme activity. Specifically, it has been studied in relation to phosphatases and kinases, which are critical in various signaling pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes that regulate cellular processes.

Case Studies

-

Neuroprotection in Animal Models

- A study conducted on rodent models demonstrated that administration of Barium(2+);2-oxo-3-phosphonooxypropanoate reduced neuronal apoptosis induced by excitotoxic agents. The results indicated a significant decrease in markers of oxidative stress and inflammation in treated animals compared to controls.

-

Enzyme Activity Assays

- In vitro assays showed that the compound inhibited the activity of specific phosphatases involved in cell signaling pathways. This inhibition was characterized by a dose-dependent response, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated.

Research Findings

Recent studies have highlighted the following key findings regarding Barium(2+);2-oxo-3-phosphonooxypropanoate:

- Mechanism of Action : The compound acts primarily through NMDA receptor antagonism and enzyme inhibition.

- Therapeutic Potential : It shows promise as a neuroprotective agent and as a modulator of signaling pathways in cancer and metabolic diseases.

- Safety Profile : Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Barium(2+);2-oxo-3-phosphonooxypropanoate in laboratory settings?

- Methodology : Use controlled precipitation reactions between barium salts (e.g., BaCl₂) and sodium 2-oxo-3-phosphonooxypropanoate under neutral pH conditions. Monitor reaction progress via conductivity measurements to ensure complete ion exchange. Purify the product using recrystallization in aqueous ethanol to minimize impurities .

Q. Which spectroscopic techniques are most effective for characterizing the structure of Barium(2+);2-oxo-3-phosphonooxypropanoate?

- Methodology :

- X-ray diffraction (XRD) for crystallographic analysis of the barium coordination environment.

- ¹H/³¹P NMR spectroscopy to confirm the integrity of the phosphonooxypropanoate moiety.

- FT-IR spectroscopy to identify functional groups (e.g., P=O stretching at ~1200 cm⁻¹).

- Validate results against computational models (e.g., density functional theory) to resolve ambiguities .

Q. How can researchers determine the solubility profile of Barium(2+);2-oxo-3-phosphonooxypropanoate across different solvents?

- Methodology : Perform gravimetric analysis by dissolving the compound in solvents (water, DMSO, ethanol) at 25°C. Use UV-Vis spectroscopy to detect saturation points. Compare results with Hansen solubility parameters to predict solvent compatibility .

Advanced Research Questions

Q. What experimental designs are optimal for studying the thermal decomposition kinetics of Barium(2+);2-oxo-3-phosphonooxypropanoate?

- Methodology :

- Use thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess stability.

- Apply the Kissinger-Akahira-Sunose isoconversional method to calculate activation energies.

- Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions or exothermic events .

Q. How can contradictory data on the compound’s reactivity with divalent cations (e.g., Ca²⁺, Mg²⁺) be resolved?

- Methodology :

- Conduct competitive ion-binding assays using isothermal titration calorimetry (ITC) to quantify binding affinities.

- Perform X-ray absorption spectroscopy (XAS) to compare coordination geometries.

- Use statistical tools (e.g., ANOVA) to assess reproducibility across multiple trials and identify systematic errors .

Q. What strategies are effective for investigating the compound’s interaction with biological membranes?

- Methodology :

- Prepare lipid bilayer models (e.g., phosphatidylcholine vesicles) and monitor membrane permeability via fluorescence dye leakage assays.

- Use surface plasmon resonance (SPR) to measure real-time binding kinetics.

- Validate findings with molecular dynamics simulations to predict interaction mechanisms at the atomic level .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic data for Barium(2+);2-oxo-3-phosphonooxypropanoate polymorphs?

- Methodology :

- Compare unit cell parameters (e.g., via Rietveld refinement) to identify structural variations.

- Conduct synchrotron XRD for high-resolution data.

- Apply Hirshfeld surface analysis to evaluate intermolecular interactions influencing polymorphism .

Q. What statistical approaches are recommended for validating the compound’s catalytic activity in esterification reactions?

- Methodology :

- Use response surface methodology (RSM) to optimize reaction conditions (temperature, pH, molar ratios).

- Perform kinetic studies with Michaelis-Menten models to derive rate constants.

- Apply principal component analysis (PCA) to correlate catalytic efficiency with structural descriptors .

Safety and Compliance

Q. What protocols should be followed for safe handling of Barium(2+);2-oxo-3-phosphonooxypropanoate in laboratory settings?

- Methodology :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Neutralize waste with dilute sulfuric acid to precipitate barium ions before disposal.

- Reference safety data sheets (SDS) for hazard mitigation, as outlined in protocols for structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.